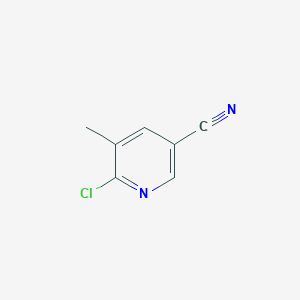

6-Chloro-5-methylnicotinonitrile

描述

Contextualization of Nicotinonitrile Scaffolds in Advanced Synthesis

Nicotinonitrile, or 3-cyanopyridine, and its derivatives are recognized as crucial building blocks in organic synthesis. Their importance is underscored by their presence in a variety of biologically active molecules and functional materials. The cyano group and the pyridine (B92270) ring offer multiple reaction sites, allowing for diverse functionalization and the construction of complex molecular architectures. nih.govresearchgate.net In recent years, significant research has focused on developing efficient, one-pot, multi-component reactions to synthesize highly substituted nicotinonitrile derivatives. researchgate.netresearchgate.net These methods are prized for their atom economy and ability to rapidly generate libraries of compounds for screening purposes.

The application of novel catalytic systems, including nanomagnetic metal-organic frameworks, has further expanded the synthetic utility of nicotinonitrile scaffolds, enabling their preparation under environmentally benign, solvent-free conditions. nih.gov The resulting polysubstituted pyridines are not only valuable in their own right but also serve as key intermediates for a range of pharmaceuticals, including antiviral, antibacterial, and anticonvulsant agents. nih.gov

Historical Development of Halogenated Nicotinonitrile Research

The study of halogenated pyridines has a long history, driven by the utility of the carbon-halogen bond as a versatile handle for further chemical transformations. researchgate.net Historically, the direct halogenation of pyridine rings often required harsh conditions, such as the use of elemental halogens with strong acids at high temperatures, due to the electron-deficient nature of the pyridine ring. researchgate.net These methods were often limited in scope and could result in mixtures of regioisomers.

Over the last century, significant progress has been made in developing more selective and milder halogenation techniques. researchgate.net Modern approaches include the use of designed phosphine (B1218219) reagents that facilitate halogenation at specific positions under less stringent conditions. mdpi.com Another innovative strategy involves the temporary opening of the pyridine ring to form acyclic Zincke imine intermediates, which can then undergo highly regioselective halogenation before the ring is closed. researchgate.net These advancements have been crucial for the synthesis of complex, functionalized halopyridines, including halogenated nicotinonitriles, which are vital for the development of new drugs and agrochemicals. researchgate.net The ongoing development in this area focuses on improving selectivity, functional group tolerance, and the use of catalytic methods, including photoredox catalysis, to achieve these transformations.

Significance of Pyridine-Based Heterocycles in Academic Investigations

Pyridine-based heterocycles are among the most ubiquitous structural motifs in medicinal chemistry and materials science. nih.govnih.gov The pyridine ring is a key component in numerous FDA-approved drugs and is recognized as a privileged scaffold in drug discovery. nih.govnih.gov Its significance stems from its ability to engage in hydrogen bonding and other non-covalent interactions, its metabolic stability, and its capacity to serve as a bioisostere for other functional groups. nih.gov

In academic research, the direct functionalization of pyridine C-H bonds is a major area of focus, as it offers a more atom- and step-economical approach to synthesizing novel derivatives compared to classical methods. nih.govingentaconnect.com Recent advances have provided new strategies for the selective functionalization at various positions of the pyridine ring, which has been historically challenging due to the electronic properties of the heterocycle. nih.govingentaconnect.com These developments are critical for the late-stage functionalization of complex molecules, allowing for the rapid diversification of drug candidates and the exploration of structure-activity relationships. researchgate.netnih.gov

Detailed Research Findings for 6-Chloro-5-methylnicotinonitrile

While the broader classes of nicotinonitriles and halogenated pyridines are extensively studied, detailed research findings in peer-reviewed journals specifically on this compound are limited. The compound is primarily listed in chemical supplier catalogs and patent literature. However, its basic chemical and physical properties have been computed and are available through public databases.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 6-chloro-5-methylpyridine-3-carbonitrile | nih.gov |

| CAS Number | 66909-33-9 | nih.gov |

| PubChem CID | 11708084 | nih.gov |

| Molecular Formula | C₇H₅ClN₂ | nih.gov |

| Synonyms | 2-Chloro-5-cyano-3-picoline, 6-chloro-5-methylpyridine-3-carbonitrile | nih.gov |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 152.58 g/mol | nih.gov |

| Monoisotopic Mass | 152.0141259 Da | nih.gov |

| XLogP3-AA | 1.9 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

A related compound, 6-chloronicotinic acid, can be prepared by the oxidation of 2-chloro-5-methylpyridine, suggesting that the nitrile group of this compound could potentially be hydrolyzed to a carboxylic acid, a common transformation for nitriles. google.com The synthesis of related trifluoromethylated nicotinates has been reported on a kilogram scale, highlighting the industrial interest in this class of compounds. researchgate.net

Structure

2D Structure

3D Structure

属性

IUPAC Name |

6-chloro-5-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-5-2-6(3-9)4-10-7(5)8/h2,4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSKRJKZUDHSBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70470913 | |

| Record name | 6-Chloro-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66909-33-9 | |

| Record name | 6-Chloro-5-methyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66909-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-5-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70470913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-5-methylnicotinonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 6 Chloro 5 Methylnicotinonitrile and Its Analogues

Direct Synthesis of 6-Chloro-5-methylnicotinonitrile

The direct synthesis of this compound often involves the modification of an existing pyridine (B92270) or nicotinonitrile framework. These methods are advantageous when suitable precursors are readily available.

Chlorination Reactions in Nicotinonitrile Synthesis

Chlorination is a key step in the synthesis of the target molecule. A common method for introducing a chlorine atom onto a pyridine ring is through the treatment of a corresponding hydroxypyridine or pyridine N-oxide with a chlorinating agent. For instance, in a related synthesis, 5-Methyl-1-oxy-pyridine-2-carbonitrile is treated with phosphorus oxychloride (POCl₃) to yield 6-chloro-5-Methylpicolinonitrile. chemicalbook.com This reaction proceeds by heating the mixture, typically to around 90°C, followed by neutralization to isolate the chlorinated product. chemicalbook.com A similar strategy could be envisioned for the synthesis of this compound, starting from a suitable hydroxynicotinonitrile or nicotinonitrile N-oxide precursor.

The reaction of 2,6-dichloro-4-methylnicotinonitrile (B1293653) with sodium methoxide (B1231860) demonstrates the regioselective displacement of one chlorine atom, yielding a mixture of 6-chloro-2-methoxy-4-methylnicotinonitrile (B3254716) and 2-chloro-6-methoxy-4-methylnicotinonitrile. chemicalbook.com This highlights the utility of di-chloro precursors in accessing mono-chloro substituted nicotinonitriles.

| Starting Material | Reagent | Product | Yield | Reference |

| 5-Methyl-1-oxy-pyridine-2-carbonitrile | Phosphorus oxychloride | 6-chloro-5-Methylpicolinonitrile | 54.1% | chemicalbook.com |

| 2,6-dichloro-4-methylnicotinonitrile | Sodium methoxide | 6-chloro-2-methoxy-4-methylnicotinonitrile | 32.3% | chemicalbook.com |

| 2,6-dichloro-4-methylnicotinonitrile | Sodium methoxide | 2-chloro-6-methoxy-4-methylnicotinonitrile | 40.4% | chemicalbook.com |

Approaches Utilizing Precursor Pyridine Derivatives

The synthesis of specifically substituted pyridines can be achieved from appropriately substituted pyridine precursors. For example, the synthesis of 2-chloro-3-amino-4-methylpyridine, a key intermediate for the anti-AIDS drug Nevirapine, has been accomplished through various routes starting from different pyridine derivatives. patsnap.comchemicalbook.com One approach involves the nitration of 2-amino-4-picoline or 2-hydroxy-4-picoline, although this method can suffer from a lack of selectivity. chemicalbook.com

A more controlled synthesis involves the construction of the pyridine ring followed by specific modifications. For instance, 2-chloro-3-cyano-4-methylpyridine can be hydrolyzed with concentrated sulfuric acid to yield 2-chloro-3-amido-4-methylpyridine. google.com This amide can then be further converted to the desired amine. This demonstrates that a cyano group can serve as a synthetic handle for further functionalization.

The preparation of 2-chloro-4-methylpyridine (B103993) can be achieved by the reaction of 3-methylpyridine (B133936) 1-oxide with phosphorus oxychloride. alkalimetals.com This method is noted for providing a higher yield and fewer isomeric by-products compared to other synthetic processes. alkalimetals.com This precursor could potentially be further functionalized to introduce a cyano group at the 3-position.

Multi-Component Reactions for Nicotinonitrile Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like nicotinonitriles from simple, acyclic precursors in a single step. These reactions are particularly valuable for building the pyridine ring with the desired substitution pattern.

Knoevenagel Condensation Pathways in Pyridine Annulation

The Knoevenagel condensation is a powerful tool in carbon-carbon bond formation and is frequently employed in the synthesis of pyridines. nih.govacs.org This reaction typically involves the condensation of an active methylene (B1212753) compound, such as malononitrile, with a carbonyl compound. nih.govnih.gov The resulting adduct can then undergo cyclization to form the pyridine ring.

The Guareschi–Thorpe reaction is a classic example that utilizes a Knoevenagel-type condensation. In an advanced version of this reaction, hydroxy-cyanopyridines are synthesized through a three-component condensation of an alkyl cyanoacetate (B8463686) or cyanoacetamide with a 1,3-dicarbonyl compound and ammonium (B1175870) carbonate in an aqueous medium. rsc.org This method is noted for being environmentally friendly and producing high yields of the desired products. rsc.org

Catalysts, often basic in nature, are typically employed to facilitate the Knoevenagel condensation. nih.gov Heterogeneous catalysts are of particular interest as they can be easily separated from the reaction mixture and reused. nih.govacs.org

Application of Malononitrile in Pyridine Ring Construction

Malononitrile is a key building block in the synthesis of cyanopyridines due to its activated methylene group and the presence of two nitrile functionalities. rsc.orgacs.org It readily participates in Knoevenagel condensations with aldehydes and ketones. nih.gov The resulting ylidenemalononitriles are versatile intermediates for pyridine synthesis.

The Thorpe-Ziegler reaction, a related intramolecular condensation of dinitriles, is another important method for constructing cyclic systems and is conceptually similar to the Dieckmann condensation. wikipedia.orgbuchler-gmbh.com This reaction, and its intermolecular counterpart, the Thorpe reaction, are fundamental in the synthesis of enamines and other nitrogen-containing heterocycles. wikipedia.org

A method for synthesizing 3-amino-2-chloro-4-methylpyridine (B17603) involves a Knovenagel condensation to produce a mixture of 4,4-dicyano-3-methyl-3-butenal dimethyl acetal (B89532) and 1,1-dicyano-4-methoxy-2-methyl-1,3-butadiene. chemicalbook.com Subsequent treatment with strong acid leads to the formation of 3-cyano-4-methyl-2-pyridone, which can then be chlorinated. chemicalbook.com

| Reaction Type | Key Reactants | Product Type | Reference |

| Knoevenagel Condensation | Aromatic aldehydes, Malononitrile | 2-Benzylidenemalononitrile derivatives | acs.org |

| Guareschi–Thorpe Reaction | Alkyl cyanoacetate, 1,3-dicarbonyls, Ammonium carbonate | Hydroxy-cyanopyridines | rsc.org |

| Knoevenagel Condensation | Ethyl cyanoacetate, Acetone (B3395972) | Conjugated enamine | patsnap.com |

Utility of Acetone and Related Ketones as Feedstocks

Acetone and other simple ketones can serve as valuable starting materials in the construction of the pyridine ring. patsnap.com For example, in the synthesis of an intermediate for 2-chloro-3-amino-4-methylpyridine, acetone is condensed with ethyl cyanoacetate under dehydrating conditions. patsnap.com The resulting condensation product is then further elaborated through a series of reactions, including cyclization, to form the substituted pyridine ring. patsnap.com This demonstrates how a simple and readily available ketone can be a key component in a multi-step synthesis of a complex pyridine derivative.

Advanced Synthetic Techniques

Modern organic synthesis is increasingly moving towards more sophisticated and sustainable methods. The production of nicotinonitrile derivatives has benefited from these advancements, with techniques like flow chemistry and the application of green chemistry principles leading to more efficient and environmentally benign processes.

Flow Chemistry Methodologies for Continuous Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation. nih.gov In the context of synthesizing active pharmaceutical ingredients (APIs), multi-step organic syntheses are increasingly being adapted to flow systems. nih.gov This approach allows for the safe handling of hazardous and reactive reagents, a common feature in heterocyclic chemistry. nih.gov

While specific examples detailing the continuous flow synthesis of this compound are not extensively documented in the provided results, the principles of flow chemistry are broadly applicable. For instance, the synthesis of various pharmaceutically important compounds, such as flibanserin (B1672775) and celecoxib, has been successfully achieved using multi-step flow processes. nih.gov These processes often involve the use of heterogeneous catalysts and inline purification, leading to a streamlined and efficient synthesis. nih.gov The adaptation of known batch syntheses of nicotinonitriles to a continuous flow setup, potentially utilizing packed-bed reactors with immobilized catalysts, represents a promising area for future development.

Optimization of Reaction Conditions and Solvent Systems

The careful selection and optimization of reaction conditions and solvent systems are paramount for maximizing yield and purity in the synthesis of nicotinonitrile derivatives. The choice of solvent can significantly influence reaction rates and selectivity. Studies have shown that while solvents like ethanol (B145695), water, or glycerol (B35011) can yield desired products, optimizing to less polar solvents such as toluene (B28343) can lead to an increase in chemical yield. researchgate.net

The use of microwave irradiation has also emerged as a powerful tool for accelerating reaction times and improving yields. nih.govacs.org In one-pot, multi-component reactions for the synthesis of pyridine derivatives, microwave-assisted synthesis has been shown to be superior to conventional heating, resulting in excellent yields (82%–94%) and significantly shorter reaction times (2–7 minutes). nih.govacs.org

The following table summarizes the impact of different solvents on a model reaction for pyridine synthesis, highlighting the importance of solvent screening in process optimization.

Table 1: Effect of Solvent on a Model Pyridine Synthesis Reaction

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | Ethanol | Moderate |

| 2 | Water | Moderate |

| 3 | Glycerol | Moderate |

This table is a generalized representation based on findings that show solvent optimization can lead to improved yields. researchgate.net

Green Chemistry Principles in Nicotinonitrile Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of nicotinonitriles and other heterocyclic compounds to minimize environmental impact. yale.edusigmaaldrich.comacs.orginstituteofsustainabilitystudies.com Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents. yale.edusigmaaldrich.comacs.orginstituteofsustainabilitystudies.com

One-pot, multi-component reactions are a prime example of green chemistry in action, as they often reduce the number of synthetic steps, thereby minimizing waste and resource consumption. nih.govacs.orgresearchgate.net The use of catalytic reagents, which are more selective and efficient than stoichiometric reagents, is another cornerstone of green chemistry. yale.eduresearchgate.net For instance, the use of a reusable Fe3O4@SiO2@(CH2)3‐urea‐benzimidazole sulfonic acid nanomagnetic catalyst has been reported for the synthesis of coumarin-linked nicotinonitrile derivatives. researchgate.net

Furthermore, the move towards solvent-free reaction conditions or the use of environmentally benign solvents like water or ethanol aligns with green chemistry goals. researchgate.netresearchgate.net Microwave-assisted synthesis, by reducing reaction times and often enabling solvent-free conditions, also contributes to a greener synthetic approach. nih.govacs.org

Regioselective Synthesis and Isomer Control

Achieving high regioselectivity is a significant challenge in the synthesis of substituted pyridines. The ability to control the position of functional groups on the pyridine ring is crucial for obtaining the desired isomer and avoiding tedious purification steps.

Regioselective Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto the pyridine ring. The regioselectivity of these reactions is governed by the electronic properties of the substituents already present on the ring. In the case of halopyridines, the position of the halogen and the presence of other activating or deactivating groups will direct the incoming nucleophile.

For instance, in the synthesis of substituted pyridines, the reaction of ylidenemalononitriles with sulfur electrophiles followed by cyclization with primary amines can yield multi-substituted pyridines. nih.gov The specific substitution pattern is a result of the inherent reactivity of the starting materials and the reaction conditions employed. Mechanistic studies, often supported by computational methods like density functional theory, can provide insights into the reaction pathways and help predict the regiochemical outcome of nucleophilic substitution on complex heterocyclic systems. rsc.org

Chemical Reactivity and Derivatization Pathways of 6 Chloro 5 Methylnicotinonitrile

Nucleophilic Substitution Reactions of the Chlorine Atom

The chlorine atom in 6-chloro-5-methylnicotinonitrile is susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity is enhanced by the electron-withdrawing nature of the pyridine (B92270) ring nitrogen and the cyano group, which stabilize the intermediate Meisenheimer complex formed during the reaction.

Reaction with Various Amino Acids

The reaction of this compound with amino acids, particularly those containing nucleophilic side chains such as cysteine, can lead to the formation of novel substituted nicotinonitrile derivatives. For instance, the thiol group in cysteine can act as a potent nucleophile, displacing the chloride to form a thioether linkage. These reactions are significant in the context of medicinal chemistry, as they can mimic metabolic transformations of drugs containing similar chloro-pyridine moieties.

Formation of Thioether Derivatives via Sulfhydrylation

The displacement of the chlorine atom by sulfur nucleophiles, a process known as sulfhydrylation, is a common pathway for the derivatization of this compound. This reaction is typically carried out with thiols (R-SH) in the presence of a base. The base deprotonates the thiol to form a more nucleophilic thiolate anion (R-S-), which then attacks the carbon atom bearing the chlorine, leading to the formation of a thioether.

A variety of thiols can be employed in this reaction, leading to a diverse range of thioether derivatives. The reaction conditions, such as the choice of solvent and base, can influence the reaction rate and yield.

Table 1: Examples of Thioether Derivatives from this compound

| Nucleophile (Thiol) | Product |

|---|---|

| Ethanethiol | 6-(Ethylthio)-5-methylnicotinonitrile |

| Thiophenol | 5-Methyl-6-(phenylthio)nicotinonitrile |

Reactivity with Other Nucleophiles (e.g., Amines, Hydrazines)

Beyond sulfur-based nucleophiles, the chlorine atom of this compound readily reacts with a variety of other nucleophiles, including amines and hydrazines.

Reaction with primary and secondary amines leads to the formation of the corresponding 6-amino-5-methylnicotinonitrile (B70432) derivatives. These reactions are fundamental in the synthesis of various biologically active compounds.

Hydrazine (B178648) reacts with this compound to substitute the chlorine atom, yielding 6-hydrazinyl-5-methylnicotinonitrile. This derivative is a key intermediate for the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines, through subsequent cyclization reactions.

Table 2: Nucleophilic Substitution with Amines and Hydrazines

| Nucleophile | Product |

|---|---|

| Ammonia | 6-Amino-5-methylnicotinonitrile |

| Diethylamine | 6-(Diethylamino)-5-methylnicotinonitrile |

Nitrile Group Transformations

The nitrile group of this compound is another key site for chemical modification, offering pathways to various functional groups and heterocyclic systems.

Hydrolysis and Related Derivatizations

The hydrolysis of the nitrile group can be achieved under acidic or basic conditions to yield either the corresponding amide (6-chloro-5-methylnicotinamide) or carboxylic acid (6-chloro-5-methylnicotinic acid). The amide is a particularly useful intermediate for further chemical modifications. For instance, it can be dehydrated back to the nitrile or can participate in various condensation reactions.

Cycloaddition Reactions Involving the Nitrile Moiety

The nitrile group can participate in cycloaddition reactions, most notably with azides to form tetrazole rings. The [2+3] cycloaddition of the nitrile with an azide (B81097) source, such as sodium azide, is a common method for the synthesis of 5-substituted tetrazoles. This reaction is often catalyzed by a Lewis acid, such as zinc chloride, or promoted by the use of ammonium (B1175870) chloride. The resulting product from the reaction of this compound with sodium azide would be 6-chloro-5-methyl-3-(1H-tetrazol-5-yl)pyridine. Tetrazoles are recognized as important isosteres for carboxylic acids in medicinal chemistry.

Methyl Group Functionalization

The methyl group at the 5-position of the pyridine ring is a key site for synthetic elaboration. Its benzylic-like character, albeit on a heterocyclic ring, allows for a variety of functionalization reactions, including oxidation, reduction, and condensation.

The selective oxidation of the methyl group in methylpyridines can yield valuable products such as pyridine aldehydes and carboxylic acids. arkat-usa.org The presence of other functional groups on the ring, such as the chloro and cyano groups in this compound, necessitates the use of mild and selective oxidizing agents to avoid unwanted side reactions.

Common strategies for the oxidation of methyl groups on pyridine rings involve the use of catalysts like N-hydroxyphthalimide (NHPI) in the presence of cobalt(II) salts, which can facilitate aerobic oxidation to the corresponding carboxylic acid. arkat-usa.org For the conversion to an aldehyde, milder reagents such as selenium dioxide or controlled oxidation conditions would be necessary.

Conversely, the reduction of the methyl group is not a typical transformation. However, should the cyano group be hydrolyzed to a carboxylic acid and subsequently esterified, the resulting ester could be reduced to a primary alcohol using reagents like sodium borohydride (B1222165) in a mixed solvent system of THF and methanol. researchgate.net This two-step process provides a pathway to hydroxymethyl derivatives.

Table 1: Potential Oxidation and Reduction Reactions of the Methyl Group

| Reaction Type | Reagent(s) | Potential Product | Notes |

|---|---|---|---|

| Oxidation to Carboxylic Acid | NHPI, Co(OAc)₂, O₂ | 6-Chloro-3-cyanopyridine-5-carboxylic acid | A direct method for converting the methyl group to a carboxylic acid. arkat-usa.org |

| Oxidation to Aldehyde | SeO₂, Dioxane | 6-Chloro-5-formylnicotinonitrile | Requires carefully controlled conditions to prevent over-oxidation. |

The methyl group of this compound, being adjacent to the electron-withdrawing pyridine ring and cyano group, possesses activated C-H bonds. This activity allows it to participate in various condensation reactions, providing a route for carbon-carbon bond formation.

Knoevenagel Condensation: This reaction typically involves the condensation of an active methylene (B1212753) compound with an aldehyde or ketone. nih.govnih.gov In a variation, the activated methyl group of this compound could potentially react with aromatic aldehydes in the presence of a base to form a styryl derivative. This reaction would extend the conjugation of the system and introduce a new aromatic moiety.

Claisen Condensation: The Claisen condensation involves the reaction between two esters or an ester and a carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone. nih.govuoanbar.edu.iq While the methyl group itself cannot directly participate in a Claisen condensation, its functionalization to an ester, as described in the reduction strategy, would open up this pathway. The resulting ester could then undergo a crossed Claisen condensation with another ester to introduce a keto-ester functionality.

Table 2: Potential Condensation Reactions at the Methyl Position

| Reaction Type | Reactant(s) | Potential Product | Notes |

|---|---|---|---|

| Knoevenagel-type Condensation | Aromatic Aldehyde (e.g., Benzaldehyde), Base (e.g., Piperidine) | 6-Chloro-5-(2-phenylvinyl)nicotinonitrile | Forms a styryl derivative, extending conjugation. nih.gov |

Pyridine Ring Modifications

The pyridine ring of this compound is a versatile scaffold for further functionalization through the introduction of new substituents or by constructing fused heterocyclic systems.

The introduction of new substituents onto the pyridine ring via electrophilic aromatic substitution is influenced by the directing effects of the existing groups. The pyridine nitrogen itself is deactivating towards electrophilic attack. unizin.org The substituents present are:

-Cl (at C6): Deactivating, ortho-, para-directing.

-CH₃ (at C5): Activating, ortho-, para-directing.

-CN (at C3): Deactivating, meta-directing.

The combined influence of these groups makes the prediction of the substitution pattern complex. The activating methyl group directs towards positions 4 and 2. The deactivating chloro group directs towards position 4. The deactivating cyano group directs towards position 4. Therefore, position 4 is the most likely site for electrophilic attack due to the concerted directing effects of all three substituents. The reactivity of the ring is, however, expected to be low due to the presence of two deactivating groups and the inherent electron deficiency of the pyridine ring. minia.edu.eglumenlearning.commdpi.com

Table 3: Predicted Electrophilic Substitution on this compound

| Reaction | Reagent(s) | Major Product | Rationale |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 6-Chloro-5-methyl-4-nitronicotinonitrile | Position 4 is activated by the methyl group and is the meta position relative to the cyano group. minia.edu.eglumenlearning.com |

| Bromination | Br₂, FeBr₃ | 4-Bromo-6-chloro-5-methylnicotinonitrile | Similar directing effects as in nitration. |

| Sulfonation | Fuming H₂SO₄ | 6-Chloro-5-methyl-3-cyanopyridine-4-sulfonic acid | Position 4 is the most favorable site for substitution. |

Annulation reactions involving the existing functional groups of this compound provide a powerful strategy for the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry.

Thieno[2,3-b]pyridines: The Gewald reaction is a common method for the synthesis of thieno[2,3-b]pyridines. arkat-usa.orgnih.gov A plausible pathway starting from this compound would involve the reaction of the nitrile group with elemental sulfur and a compound containing an active methylene group in the presence of a base. A more direct approach could involve the reaction of the chloro group with a sulfur nucleophile followed by intramolecular cyclization.

Furo[2,3-b]pyridines: The synthesis of furo[2,3-b]pyridines can be achieved through the reaction of a 2-chloropyridine (B119429) derivative with a hydroxyketone or a related species, followed by intramolecular cyclization. nih.gov For this compound, reaction with a compound like ethyl 2-hydroxyacetate could potentially lead to the formation of a furo[2,3-b]pyridine (B1315467) scaffold. nih.gov

Pyrido[2,3-d]pyridazines: These fused systems can be synthesized from appropriately substituted nicotinonitriles. rsc.org A potential route could involve the transformation of the methyl group into a reactive intermediate that can undergo cyclization with a hydrazine derivative. For instance, oxidation of the methyl group to an aldehyde, followed by condensation with hydrazine, could lead to the formation of the pyridazine (B1198779) ring.

Table 4: Potential Annulation Reactions

| Fused Heterocycle | Synthetic Strategy | Potential Precursor from this compound |

|---|---|---|

| Thieno[2,3-b]pyridine | Gewald-type reaction | This compound |

| Furo[2,3-b]pyridine | Nucleophilic substitution and cyclization | This compound |

| Pyrido[2,3-d]pyridazine | Condensation and cyclization | 6-Chloro-5-formylnicotinonitrile |

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 6-Chloro-5-methylnicotinonitrile. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides definitive evidence for the positional arrangement of the methyl group and the protons on the pyridine (B92270) ring.

The ¹H NMR spectrum of this compound is expected to display distinct signals that confirm the substitution pattern of the pyridine ring. The molecule has three types of protons in different chemical environments: the protons of the methyl group and two aromatic protons on the pyridine ring.

Methyl Protons (-CH₃): A singlet integrating to three protons is anticipated for the methyl group attached to the C5 position of the pyridine ring. Its chemical shift would typically appear in the upfield region of the aromatic spectrum.

Aromatic Protons (H2 and H4): The protons at the C2 and C4 positions of the pyridine ring are in distinct chemical environments and are expected to appear as two separate signals in the downfield aromatic region. These protons would likely exhibit a small coupling to each other, appearing as doublets. The specific chemical shifts are influenced by the electron-withdrawing effects of the adjacent nitrogen atom, the nitrile group, and the chlorine atom.

| Proton Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| -CH₃ | ~2.5 | Singlet (s) | 3H |

| H4 | ~7.8 - 8.2 | Doublet (d) | 1H |

| H2 | ~8.5 - 8.9 | Doublet (d) | 1H |

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, corresponding to each of the seven carbon atoms in unique chemical environments. The chemical shifts of these carbons are indicative of their bonding and proximity to electronegative atoms and functional groups.

Methyl Carbon (-CH₃): This carbon appears at the most upfield position.

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically resonates in the intermediate region, around 115-120 ppm.

Pyridine Ring Carbons: The five carbons of the pyridine ring (C2, C3, C4, C5, C6) will have distinct chemical shifts. The carbon atom bonded to the chlorine (C6) and the carbons adjacent to the ring nitrogen (C2, C6) are significantly deshielded and appear further downfield.

| Carbon Position | Expected Chemical Shift (ppm) |

|---|---|

| -CH₃ | ~18 - 25 |

| C3 | ~110 - 115 |

| -C≡N | ~116 - 118 |

| C5 | ~135 - 140 |

| C4 | ~140 - 145 |

| C2 | ~150 - 155 |

| C6 | ~155 - 160 |

To unambiguously assign the proton and carbon signals and confirm the connectivity, advanced 2D NMR experiments are employed. google.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of the H2 and H4 protons, confirming their scalar coupling and spatial proximity on the pyridine ring. google.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would link the H2 signal to the C2 signal, the H4 signal to the C4 signal, and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. Key correlations would include the methyl protons showing cross-peaks to the C4, C5, and C6 carbons, and the H2 proton showing correlations to C3, C4, and C6. These correlations are vital for confirming the substitution pattern on the pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound provides clear evidence for its key functional groups.

Nitrile Group (-C≡N): A sharp, strong absorption band characteristic of a nitrile stretch is expected in the region of 2220-2240 cm⁻¹. This is one of the most diagnostic peaks in the spectrum.

Aromatic Ring: The presence of the pyridine ring is confirmed by C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ region. Aromatic C-H stretching bands are typically observed above 3000 cm⁻¹.

Methyl Group (-CH₃): C-H stretching and bending vibrations for the methyl group would appear around 2850-2960 cm⁻¹ and 1375-1450 cm⁻¹, respectively.

C-Cl Bond: The stretching vibration for the carbon-chlorine bond is expected to be found in the fingerprint region, typically between 600-800 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | >3000 |

| Alkyl C-H (-CH₃) | Stretching | 2850 - 2960 |

| Nitrile (-C≡N) | Stretching | 2220 - 2240 |

| Aromatic C=C / C=N | Stretching | 1400 - 1600 |

| C-Cl | Stretching | 600 - 800 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound.

For this compound, the nominal molecular weight is approximately 152.58 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula C₇H₅ClN₂.

A key feature in the mass spectrum of this compound is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1. This results in the molecular ion peak (M⁺) appearing as a pair of peaks:

M⁺ peak: Corresponding to molecules containing ³⁵Cl.

M+2 peak: Corresponding to molecules containing ³⁷Cl, with an intensity about one-third of the M⁺ peak.

This characteristic 3:1 isotopic pattern is definitive proof of the presence of a single chlorine atom in the molecule. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts to aid in identification.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 153.02141 | 126.4 |

| [M+Na]⁺ | 175.00335 | 139.0 |

| [M-H]⁻ | 151.00685 | 128.8 |

Table data based on predicted values.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident validation of its elemental formula. mdpi.com The molecular formula for this compound is C₇H₅ClN₂. nih.gov HRMS analysis measures the mass-to-charge ratio (m/z) with extremely high accuracy, typically to within a few parts per million (ppm). mdpi.com

The validation process involves comparing the experimentally measured exact mass with the theoretically calculated mass for a proposed formula. For this compound, the calculated monoisotopic mass is 152.0141259 Da. nih.gov An HRMS instrument would be expected to measure a mass very close to this value. The small difference between the measured and calculated mass, known as the mass error, confirms the elemental composition and rules out other potential formulas. mdpi.com This high level of accuracy is crucial for the unambiguous identification of the compound. chemrxiv.org

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₅ClN₂ nih.gov |

| Calculated Monoisotopic Mass | 152.0141259 Da nih.gov |

| Predicted [M+H]⁺ Adduct | 153.02141 m/z uni.lu |

| Predicted [M+Na]⁺ Adduct | 175.00335 m/z uni.lu |

This table presents theoretical data for this compound based on its known molecular formula. Experimental values would be obtained from actual HRMS analysis.

Fragmentation Pattern Analysis

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns, which occur when a molecule breaks apart within the mass spectrometer. libretexts.org The fragmentation of this compound under techniques like electron impact (EI) ionization would produce a series of characteristic fragment ions.

The presence of the aromatic pyridine ring is expected to result in a prominent molecular ion peak due to its stability. libretexts.orgwhitman.edu The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would lead to a characteristic M+2 peak that is about one-third the intensity of the molecular ion peak (M+). whitman.edu

Key fragmentation pathways would likely involve the cleavage of bonds adjacent to the functional groups. whitman.edu This could include:

Loss of a methyl radical (•CH₃): Resulting in a fragment ion at m/z [M-15]⁺.

Loss of a chlorine radical (•Cl): Generating a fragment at m/z [M-35]⁺.

Loss of the cyano group (•CN): Producing a fragment at m/z [M-26]⁺.

Tropylium (B1234903) ion formation: Alkyl-substituted benzene (B151609) rings often rearrange to form a stable tropylium ion at m/z 91, a common feature in the mass spectra of such compounds. whitman.edu

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Description | Proposed Formula | Mass-to-Charge Ratio (m/z) |

|---|---|---|

| Molecular Ion | [C₇H₅ClN₂]⁺• | 152 |

| Isotope Peak | [C₇H₅³⁷ClN₂]⁺• | 154 |

| Loss of Methyl | [C₆H₂ClN₂]⁺ | 137 |

| Loss of Chlorine | [C₇H₅N₂]⁺ | 117 |

| Loss of Cyano Group | [C₆H₅ClN]⁺• | 126 |

This table outlines plausible fragmentation patterns based on general principles of mass spectrometry. libretexts.orgwhitman.edu

X-ray Diffraction Analysis

X-ray diffraction is the most definitive method for determining the complete three-dimensional atomic arrangement of a compound in its solid state. researchgate.net

Single Crystal X-ray Diffraction for Solid-State Structure Determination

While this technique is uniquely capable of establishing the absolute stereochemistry and complete 3D structure of molecules, specific single-crystal X-ray diffraction data for this compound is not described in the consulted literature. However, the application of this method would yield a detailed structural model, confirming the connectivity of the atoms and providing precise geometric parameters. aalto.fi

Conformation and Stereochemical Analysis

Following the determination of the solid-state structure by X-ray diffraction, a detailed conformational and stereochemical analysis can be performed. This involves examining the spatial arrangement of the atoms and functional groups.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a standard method in computational chemistry for predicting a wide array of molecular properties with a good balance of accuracy and computational cost.

Geometry Optimization and Conformational Analysis

For a molecule like 6-Chloro-5-methylnicotinonitrile, a geometry optimization using DFT would typically be the first step in a computational study. This process identifies the lowest energy arrangement of the atoms, providing key information on bond lengths, bond angles, and dihedral angles. While no specific data exists for this compound, studies on similar substituted pyridines often reveal the planarity or near-planarity of the pyridine (B92270) ring, with substituents causing minor distortions. Conformational analysis would focus on the orientation of the methyl group relative to the pyridine ring, although rotation around the C-C single bond is generally expected to have a low energy barrier.

Prediction of Spectroscopic Parameters (IR, UV-Vis, NMR)

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, characteristic vibrational modes would include the C≡N stretch, C-Cl stretch, C-H stretches of the methyl group and the pyridine ring, and various ring stretching and bending modes. A study on 2-chloronicotinic acid, for example, utilized DFT to assign its vibrational spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and UV-Vis absorption spectra. The predicted spectra would provide insights into the electronic structure and the effect of the chloro and methyl substituents on the absorption wavelengths of the nicotinonitrile core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of DFT, often using the Gauge-Including Atomic Orbital (GIAO) method. For this compound, calculations would predict the chemical shifts for the two aromatic protons, the methyl protons, and the seven carbon atoms, aiding in experimental spectra assignment.

Quantum Chemical Calculations

Further quantum chemical calculations would delve deeper into the electronic nature of the molecule.

Electronic Structure Analysis

Analysis of the electronic structure provides insights into the distribution of electrons within the molecule. This includes the calculation of atomic charges and the molecular electrostatic potential (MEP) map, which highlights regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic or nucleophilic attack. The electronic influence of substituents on the pyridine ring has been a subject of theoretical investigation in other systems.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory helps in understanding the reactivity and electronic properties of molecules.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy and distribution of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, the HOMO would likely be distributed over the π-system of the pyridine ring, while the LUMO would also have significant contributions from the ring and the cyano group.

Reaction Mechanism Studies

Theoretical studies can elucidate the pathways of chemical reactions. For this compound, a key area of interest would be nucleophilic aromatic substitution (SNAr) at the carbon atom bearing the chlorine atom. Computational studies on the reactions of other chloropyridines have explored the energetics of transition states and intermediates, providing a deeper understanding of their reactivity. Such studies would be invaluable in predicting the feasibility and regioselectivity of reactions involving this compound.

Transition State Analysis of Key Synthetic Steps

The synthesis of substituted nicotinonitriles often involves nucleophilic aromatic substitution (SNAr) or other multi-step reaction sequences. Transition state theory is the cornerstone for computationally analyzing the kinetics and mechanisms of these synthetic steps. Density Functional Theory (DFT) is a common computational method employed for such analyses, often utilizing functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p) to accurately model molecular geometries and electronic properties nih.gov.

For a hypothetical key synthetic step, such as the chlorination of a precursor or the introduction of the cyano group, transition state analysis would involve locating the first-order saddle point on the potential energy surface that connects the reactants to the products. This is often achieved using methods like the synchronous transit-guided quasi-Newton (QST2) or the Berny optimization algorithm within computational chemistry software packages like Gaussian youtube.comyoutube.com. The successful location of a transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate stackexchange.com.

Once the transition state geometry is optimized, its energy can be calculated. This energy, relative to the reactants, provides the activation energy barrier for the reaction. A lower activation energy suggests a more kinetically favorable reaction pathway. For instance, in the study of reactions involving monohalogenated methanes with chlorine atoms, ab initio calculations have been used to determine the energy barriers for hydrogen abstraction, providing insights into the reaction kinetics researchgate.net. Similarly, for the synthesis of this compound, computational analysis could compare different potential leaving groups or reaction conditions to predict the most efficient synthetic route.

Table 1: Representative Theoretical Methods for Transition State Analysis

| Computational Method | Basis Set | Application | Reference |

| Density Functional Theory (DFT) - B3LYP | 6-311++G(d,p) | Molecular geometry, electronic properties, and chemical reactivity of cyanopyridine derivatives. | nih.gov |

| Ab initio - G2 level | Not specified | Kinetics and mechanism of hydrogen abstraction reactions. | researchgate.net |

| QST2/QST3 Methods | Various | Locating transition state structures between reactants and products. | youtube.comyoutube.com |

This table is illustrative of methods used for similar compounds and does not represent specific data for this compound.

Reaction Pathway Elucidation

Beyond the analysis of a single transition state, computational chemistry can elucidate the entire reaction pathway, including the identification of intermediates and any subsequent transition states. This is often accomplished by performing an Intrinsic Reaction Coordinate (IRC) calculation starting from the transition state structure. An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products, confirming that the located saddle point indeed connects the desired species stackexchange.com.

In studies of the reaction of 2-chloro-3,5-dinitropyridine (B146277) with anilines, a two-stage SNAr mechanism was suggested, with the first stage being rate-determining. This was supported by kinetic studies and linear free-energy relationships researchgate.net. Similar computational investigations for this compound could involve modeling the stepwise addition of the cyano group and the subsequent departure of a leaving group to understand the mechanism in detail.

The electronic properties of the substituted pyridine ring, influenced by the methyl and chloro substituents, would be crucial in determining the regioselectivity and the activation barriers of the synthetic steps. Computational models can quantify these electronic effects through population analysis and molecular orbital analysis, providing a deeper understanding of the underlying factors that govern the reaction pathway.

Applications and Advanced Research Trajectories of 6 Chloro 5 Methylnicotinonitrile Derivatives

Medicinal Chemistry Applications

The utility of 6-chloro-5-methylnicotinonitrile and its derivatives is a subject of ongoing research, with a focus on harnessing its chemical reactivity and structural features for drug discovery and development.

The this compound scaffold is a valuable starting material in the synthesis of more complex pharmaceutical compounds. The pyridine (B92270) ring is a common feature in many bioactive molecules and drugs. beilstein-journals.org The presence of reactive sites—the chloro, methyl, and nitrile groups—allows for a variety of chemical modifications, enabling the construction of diverse molecular architectures. For instance, the nicotinonitrile (3-cyanopyridine) nucleus is a key component in several marketed drugs. ekb.eg The strategic placement of substituents on this core allows for the fine-tuning of a compound's physicochemical properties and biological activity. The synthesis of various derivatives from this and related nicotinonitrile scaffolds is a common strategy in the creation of new chemical entities for drug discovery programs. ekb.egsigmaaldrich.combldpharm.com

Derivatives of nicotinonitrile have been investigated for a range of therapeutic effects. ekb.eg Research into related heterocyclic compounds has demonstrated significant potential in areas such as anti-inflammatory and anticancer applications. For example, certain pyrimidine (B1678525) derivatives have been shown to exhibit anti-inflammatory properties through the selective inhibition of cyclooxygenase-2 (COX-2). nih.gov These compounds were also found to inhibit the growth of inflammatory cells and reduce levels of reactive oxygen species, indicating antioxidant properties. nih.gov

In the realm of oncology, various synthetic compounds incorporating scaffolds similar to nicotinonitrile have been evaluated for their cytotoxic activity. mdpi.com Some amidrazone derivatives, for instance, have shown pro-apoptotic activity against cancer cell lines. mdpi.com Studies on other nicotinonitrile hybrids have reported antiproliferative activity, highlighting the potential of this chemical class in the development of new anticancer agents. ekb.eg The investigation of novel derivatives continues, with the aim of identifying compounds with potent and selective activity against cancer cells. mdpi.comnih.gov

The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. The nicotinonitrile scaffold has been utilized in the design of various enzyme inhibitors. For example, derivatives of indole-5,6-dicarbonitrile have been identified as potent inhibitors of monoamine oxidase (MAO) A and B, enzymes implicated in neurological disorders like Parkinson's disease and depression. nih.gov

Furthermore, modulating protein-protein interactions (PPIs) represents a promising, albeit challenging, therapeutic strategy. nih.govnih.gov The development of small molecules that can disrupt or stabilize these interactions is an active area of research. nih.govnih.gov The structural features of this compound derivatives make them suitable candidates for modification to target the interfaces of interacting proteins. Structure-based design methods, such as pharmacophore modeling and docking, are employed to guide the synthesis of these modulators. nih.gov

Allosteric modulators, which bind to a site on a receptor distinct from the primary (orthosteric) site, offer a sophisticated mechanism for fine-tuning receptor activity. nih.gov This approach can lead to greater subtype selectivity and a more nuanced physiological response. nih.govnih.gov The M4 muscarinic acetylcholine (B1216132) receptor, a G-protein-coupled receptor (GPCR), is a key target for the treatment of central nervous system disorders such as schizophrenia and Alzheimer's disease. nih.gov

The development of selective M4 positive allosteric modulators (PAMs) is a major focus of research, as these compounds can enhance the receptor's response to the endogenous neurotransmitter, acetylcholine. nih.gov Heteroaryl piperidine (B6355638) ether derivatives have been explored as M4 PAMs, demonstrating the utility of complex heterocyclic systems in this context. nih.gov The core structure of this compound can serve as a foundational element in the synthesis of novel ligands designed to allosterically modulate the M4 receptor and other GPCRs.

Table 1: Research on M4 Muscarinic Acetylcholine Receptor Modulators

| Modulator Type | Therapeutic Target | Mechanism of Action | Potential Indications |

|---|---|---|---|

| Positive Allosteric Modulator (PAM) | M4 Muscarinic Acetylcholine Receptor | Potentiates the M4 response to acetylcholine by increasing its affinity for the receptor. nih.gov | Schizophrenia, Alzheimer's Disease. nih.gov |

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. Structure-Activity Relationship (SAR) studies involve systematically modifying the chemical structure of a lead compound and assessing the impact on its potency and selectivity. For instance, in a series of indole-5,6-dicarbonitrile derivatives designed as MAO inhibitors, SAR analysis revealed that modifying substituents on the indole (B1671886) ring significantly altered the inhibitory activity against MAO-A and MAO-B. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies take this a step further by using statistical methods to correlate physicochemical properties of compounds with their biological activities. nih.govresearchgate.net These models can then be used to predict the activity of novel, yet-to-be-synthesized compounds. QSAR studies have been successfully applied to various classes of compounds, including derivatives of fluoroquinolones and tetrahydrobenzo[d]thiazoles, to guide the design of more potent agents. nih.govresearchgate.net Such computational approaches are invaluable for prioritizing synthetic targets and accelerating the drug discovery process for compounds derived from scaffolds like this compound.

The initial evaluation of the biological potential of new chemical entities typically involves a battery of in vitro assays. These tests are crucial for determining a compound's activity and for providing a preliminary assessment of its safety profile.

Antimicrobial Activity: The search for new antimicrobial agents is a global health priority. The in vitro antimicrobial activity of novel compounds is often tested against a panel of pathogenic bacteria and fungi. nih.gov For example, nicotinonitrile derivatives have been explored for their antibacterial properties. ekb.eg Methods such as determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are used to quantify a compound's antimicrobial efficacy. nih.gov

Cytotoxicity Assessment: Evaluating the toxicity of a compound to mammalian cells is a critical step in drug development. Cytotoxicity assays, such as the sulforhodamine B (SRB) assay or those using Annexin V to detect apoptosis, are used to determine the concentration at which a compound causes cell death. nih.govmdpi.com These studies are often performed on both cancerous and non-cancerous cell lines to assess a compound's therapeutic index—its ability to kill cancer cells while sparing normal cells. mdpi.com For instance, the cytotoxic effects of certain pyrimidine derivatives have been evaluated against human leukemia monocytic cells. nih.gov

Table 2: Common In Vitro Biological Activity Assessments

| Assay Type | Purpose | Example Application | Reference |

|---|---|---|---|

| Antimicrobial Susceptibility Testing (e.g., MIC) | To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism. | Evaluation of Woodfordia fruticosa leaf extract against multidrug-resistant bacteria. | nih.gov |

| Cytotoxicity Assay (e.g., SRB, Annexin V) | To measure the toxic effects of a compound on cells and determine cell viability or the mechanism of cell death (apoptosis/necrosis). | Assessing the pro-apoptotic activity of guanidine (B92328) derivatives against cancer cells. | mdpi.com |

| Enzyme Inhibition Assay | To quantify the ability of a compound to inhibit the activity of a specific enzyme. | Determining the IC50 values of indole-5,6-dicarbonitrile derivatives against MAO-A and MAO-B. | nih.gov |

| Receptor Binding/Activity Assay | To measure the affinity of a compound for a receptor and its effect on receptor function (e.g., agonist, antagonist, modulator). | Characterizing positive allosteric modulators of the M4 muscarinic receptor. | nih.gov |

Agrochemistry Applications

The unique chemical architecture of this compound derivatives makes them prime candidates for the development of new agrochemicals. Researchers have successfully utilized this core structure to create novel pesticidal agents and have explored its potential in plant growth regulation and herbicide safening.

Synthesis of Pesticidal Agents

The nicotinamide (B372718) structure is a well-established pharmacophore in the development of fungicides. Building upon this, derivatives of this compound have been investigated for their fungicidal properties. In one study, a series of N-(thiophen-2-yl) nicotinamide derivatives were synthesized and tested for their efficacy against various plant pathogens. A key finding was the potent activity of a compound featuring the 6-chloro-5-cyano-2-methylnicotinamide backbone.

Specifically, the derivative Ethyl 5-(6-chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate, designated as 4a , demonstrated significant fungicidal activity. The presence of the chloro group at the 6-position of the pyridine ring was identified as being beneficial for the observed efficacy. sigmaaldrich.com This highlights the importance of the this compound core in designing new pesticidal agents.

Fungicidal Activity of Compound 4a

| Compound Name | Target Pathogen | Efficacy |

|---|---|---|

| Ethyl 5-(6-chloro-5-cyano-2-methylnicotinamido)-4-cyano-3-methylthiophene-2-carboxylate (4a) | Cucumber downy mildew (CDM) | High |

Development of Plant Growth Regulators and Herbicide Safeners

Herbicide safeners are crucial in modern agriculture as they protect crops from herbicide-induced injury without diminishing the herbicide's effectiveness against weeds. nih.gov This protection is often achieved by stimulating the crop's natural defense mechanisms, such as enhancing the activity of detoxifying enzymes like glutathione (B108866) S-transferases (GSTs) and cytochrome P450 oxidases. chemuniverse.com

The pyrimidine scaffold is a known structural motif in commercial herbicide safeners, such as fenclorim. nih.gov Research into fenclorim analogues has shown that modifications to the chlorophenylpyrimidine structure can lead to compounds with both fungicidal and improved safening activities. For instance, a series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives were synthesized and showed excellent safening activity for rice seedlings against the herbicide metolachlor. nih.govnih.gov While not direct derivatives of this compound, these findings underscore the potential of chlorinated heterocyclic compounds in the development of new safeners. The core structure of this compound presents a viable starting point for creating novel safener candidates that could potentially offer a dual role of crop protection and fungicidal action. Furthermore, various pyrimidine derivatives have been shown to act as plant growth regulators, enhancing aspects like chlorophyll (B73375) content in wheat, which suggests another avenue of exploration for derivatives of the subject compound. nih.gov

Materials Science Applications

The electronic properties and structural versatility of the this compound framework make it an attractive building block for novel materials with advanced optical and functional properties.

Investigation as Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are at the forefront of photonics and optoelectronics, with applications in optical data processing and storage. Organic π-conjugated systems are particularly promising for NLO applications. The design of molecules with significant NLO response often involves creating donor-acceptor structures to enhance molecular polarizability.

The pyridine ring, being an electron-deficient system, is an excellent component for NLO chromophores. Studies on various pyridine and pyrimidine derivatives have demonstrated their potential as NLO materials. For example, the introduction of pyridine groups into a fluorenone skeleton has been shown to effectively modulate linear and nonlinear optical properties, leading to materials with highly efficient second- and third-order NLO effects. Similarly, pyrimidine derivatives have been investigated, showing that they can possess third-order nonlinear susceptibility superior to that of known materials like chalcone (B49325) derivatives. Although direct NLO studies on this compound derivatives are not extensively documented, its π-conjugated system combined with the electronic influence of the chloro, methyl, and cyano substituents makes it a promising scaffold for the synthesis of new NLO materials.

Role in the Development of Novel Functional Materials

The reactivity of the chloro and nitrile groups on the this compound ring allows for its use as a precursor in the synthesis of more complex, functional materials. A key strategy in materials synthesis is the ability to build upon a core structure to create compounds with desired properties.

For instance, a general and efficient method has been developed for the synthesis of highly functionalized 2-oxo-1,2-dihydropyridine-3-carbonitriles (also known as 2-oxonicotinonitriles or 3-cyanopyridones) from 2-chloronicotinonitriles. This transformation, which involves the substitution of the chlorine atom, opens a pathway to a class of compounds with a different set of properties and potential applications, possibly in pharmaceuticals or as functional dyes. Applying such synthetic strategies to this compound could lead to a diverse library of novel pyridine-based functional materials. The use of ionic liquids as media for the synthesis of nanomaterials also presents an opportunity for creating structured materials from precursors like this compound.

Biochemical Research Tools

Derivatives of heterocyclic compounds are indispensable tools in biochemical research, often used as probes to study cellular pathways or as inhibitors of specific enzymes. The development of such tools requires molecules with high specificity and properties that allow for their use in biological systems, such as membrane permeability and resistance to degradation.

Analogs of cyclic nucleotides, which are key second messengers, are widely used in signal transduction research. For example, 8-chloro-cAMP, a chlorinated cyclic nucleotide analog, is in clinical trials as an anticancer agent and, along with other halogenated analogs, is a standard tool for studying cyclic nucleotide-dependent pathways. These analogs often exhibit enhanced membrane permeability and target specificity, making them powerful research tools.

Following this principle, the this compound scaffold holds potential for the development of novel biochemical probes. While direct applications are still emerging, a related compound, a 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine derivative, has been synthesized and showed in vitro activity against the parasite Trypanosoma brucei brucei. Although its utility was limited by poor solubility, this finding demonstrates that the chlorinated heterocyclic core can be incorporated into biologically active molecules. The functional groups on this compound could be further modified to attach fluorescent tags or other reporter groups, creating specific probes for biological targets.

Utilization in Proteomics Studies

The study of the proteome, the entire set of proteins expressed by an organism, is crucial for understanding cellular function and disease. A key area within proteomics is the analysis of enzyme activity, particularly that of kinases, which play a central role in cellular signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major class of drug targets.

Derivatives of nicotinonitrile are being explored for their potential as kinase inhibitors. nih.gov This research trajectory opens up the possibility of utilizing this compound derivatives in activity-based protein profiling (ABPP), a powerful chemical proteomics technique used to monitor the functional state of enzymes within complex biological samples. nih.govyoutube.com

ABPP relies on the use of chemical probes that covalently bind to the active site of specific enzymes. nih.gov This allows for the selective labeling and subsequent identification of active enzymes in a proteome. The general structure of an activity-based probe consists of a reactive group (or "warhead") that forms a covalent bond with a target amino acid residue, a linker, and a reporter tag (such as biotin (B1667282) or a fluorophore) for detection and enrichment. nih.gov

The this compound scaffold is well-suited for the design of such probes. The chloro group can be displaced by nucleophiles, and the cyano group can be chemically modified to introduce a reactive warhead, such as a cyanoacrylamide, which is known to reversibly react with cysteine residues. nih.gov Cysteine is a common target for covalent inhibitors due to the nucleophilicity of its thiol group. uni.lu

Table 1: Potential Derivatization of this compound for Proteomics Probes

| Starting Compound | Potential Modification | Resulting Functional Group | Target in Proteomics |

| This compound | Substitution at the 6-chloro position | Linker for reporter tag | Attachment of biotin or fluorophore |

| This compound | Modification of the 3-cyano group | Covalent reactive group (e.g., acrylamide) | Cysteine residues in kinase active sites |

Research into nicotinonitrile derivatives has shown their potential to act as potent and selective kinase inhibitors. nih.gov For instance, certain nicotinonitrile compounds have demonstrated significant inhibitory activity against Pim kinases, a family of serine/threonine kinases implicated in cancer. nih.gov This inhibitory action is often achieved through the formation of stable interactions within the ATP-binding pocket of the kinase.

By incorporating a reactive group, these inhibitor scaffolds can be converted into covalent probes for ABPP. These probes would allow for the specific labeling and quantification of active kinases in a given proteome, providing valuable insights into their roles in cellular processes and disease states.

Probes for Biological Systems

Beyond proteomics, derivatives of this compound have the potential to be developed into a variety of probes for studying biological systems. The core structure can be functionalized to create fluorescent probes for imaging specific cellular components or processes.

The design of fluorescent probes often involves linking a fluorophore to a recognition moiety that selectively interacts with a biological target. nih.govrsc.org The nicotinonitrile scaffold can serve as this recognition element. For example, by attaching a fluorescent dye to a this compound derivative designed to bind to a specific protein, researchers could visualize the localization and dynamics of that protein within living cells.

The development of fluorescent probes from nicotinonitrile derivatives has been explored, with some compounds showing promise for applications in biological imaging. researchgate.net The key is to design a molecule where the fluorescence properties are altered upon binding to the target of interest, providing a clear signal.

Table 2: Design Strategies for Nicotinonitrile-Based Biological Probes

| Probe Type | Design Principle | Potential Application | Example of a Related Approach |

| Fluorescent Kinase Probe | A nicotinonitrile-based kinase inhibitor scaffold is conjugated to a fluorophore. | Visualizing active kinases in cells. | Development of fluorescent probes for detecting biothiols. nih.gov |

| Cysteine-Reactive Probe | A nicotinonitrile derivative is functionalized with an electrophilic warhead. | Identifying and quantifying reactive cysteine residues in the proteome. | Use of iodoacetamide-alkyne probes for isoTOP-ABPP. uni.lu |

Furthermore, the principles of covalent targeting used in proteomics can be extended to create highly specific probes for other biological targets. For example, a derivative of this compound could be designed to covalently label a specific receptor or ion channel, enabling detailed studies of its function and regulation. nih.gov This approach offers the advantage of high specificity and the ability to permanently tag a target for subsequent analysis.

Future Directions and Emerging Research Areas

Development of Novel Synthetic Pathways

The synthesis of nicotinonitrile derivatives is an active area of research, with a continuous drive towards more efficient, scalable, and diverse methodologies. Future efforts concerning 6-Chloro-5-methylnicotinonitrile are likely to focus on several key areas:

Multi-component Reactions (MCRs): MCRs offer a highly efficient route to complex molecules in a single step, saving time, resources, and reducing waste. Researchers are exploring new MCRs for the synthesis of highly substituted pyridines. researchgate.net The development of novel MCRs that directly incorporate the this compound scaffold would be a significant advancement.

Flow Chemistry: Continuous flow reactors are gaining prominence in chemical synthesis due to their enhanced safety, scalability, and precise control over reaction parameters. nih.govyoutube.com The application of flow chemistry to the synthesis of this compound and its derivatives can lead to higher yields and purity, as demonstrated in the production of other pyridine (B92270) compounds. chemrxiv.org

Catalytic Methods: The development of novel catalysts is crucial for improving the efficiency and selectivity of synthetic reactions. Future research will likely focus on designing catalysts for specific transformations involving this compound, such as cross-coupling reactions to introduce new functional groups at various positions on the pyridine ring.

Advanced Mechanistic Investigations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is essential for optimizing existing methods and developing new ones. Key areas for future mechanistic investigations include:

Computational Modeling: Density Functional Theory (DFT) and other computational methods are powerful tools for elucidating reaction pathways, transition states, and the roles of catalysts. elsevierpure.comresearchgate.net Applying these methods to reactions involving this compound can provide valuable insights that are difficult to obtain through experimental studies alone. For instance, understanding the mechanism of Zincke imine intermediates in pyridine halogenation can lead to more selective synthesis methods. chemrxiv.org

Spectroscopic Studies: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be employed to monitor reactions in real-time, allowing for the identification of transient intermediates and the elucidation of reaction kinetics.

Isotope Labeling Studies: The use of isotopically labeled starting materials can help trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Exploration of Undiscovered Biological Activities

While this compound is primarily used as a synthetic intermediate, the potential biological activities of the compound itself and its close derivatives remain largely unexplored. Future research in this area could uncover novel therapeutic applications.

High-Throughput Screening: Screening libraries of compounds derived from this compound against a wide range of biological targets could identify novel hits for various diseases. Nicotinonitrile derivatives have already shown a broad spectrum of biological activities, including anticancer and antimicrobial effects. nih.gov